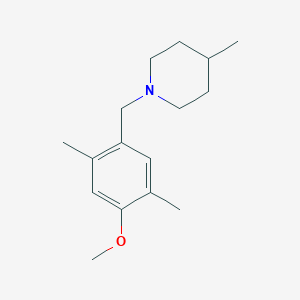
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide (CBT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBT is a benzothiophene derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Advantages and Limitations for Lab Experiments
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is easily synthesized and has a high purity level. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is also stable under normal laboratory conditions. However, one limitation of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. One potential area of research is the development of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide in humans.
Synthesis Methods
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the benzothiophene ring. The final step involves the reaction of the benzothiophene intermediate with isopropyl alcohol and potassium carbonate to form 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide.
Scientific Research Applications
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-10(2)19-9-5-8-17-15(18)14-13(16)11-6-3-4-7-12(11)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECZBSWJXKXPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)